N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide
Description
N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a 3,3-diphenylpropyl chain attached to the nitrogen atom of the nicotinamide core and a methylthio (-SCH₃) substituent at the 2-position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its role as a soluble epoxide hydrolase (sEH) inhibitor, a target implicated in inflammatory and cardiovascular diseases . Its structure combines lipophilic aromatic groups (diphenylpropyl) with a polar nicotinamide scaffold, enabling interactions with both hydrophobic and hydrophilic regions of enzymes.
Properties
Molecular Formula |
C22H22N2OS |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C22H22N2OS/c1-26-22-20(13-8-15-24-22)21(25)23-16-14-19(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-13,15,19H,14,16H2,1H3,(H,23,25) |
InChI Key |
RDOOMAILMBVSPD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,3-Diphenylpropylamine
Based on patent CN101575297B and related literature, the N-methyl-3,3-diphenylpropylamine can be synthesized via a multi-step process:
- Step 1: Friedel-Crafts Alkylation of benzene with cinnamyl nitrile (cinnamonitrile) to produce 3,3-diphenylpropionitrile.
Cinnamyl nitrile + Benzene → 3,3-Diphenylpropionitrile
- Step 2: Catalytic Hydrogenation of 3,3-diphenylpropionitrile to obtain 3,3-diphenylpropylamine.
3,3-Diphenylpropionitrile + H₂ (with Pd/C catalyst) → 3,3-Diphenylpropylamine
- Step 3: N-Methylation of 3,3-diphenylpropylamine using methylating agents such as methyl iodide or methyl sulfate in the presence of a base like potassium carbonate.
3,3-Diphenylpropylamine + CH₃I → N-Methyl-3,3-diphenylpropylamine
- Solvent: Acetone or ethanol.
- Temperature: Reflux conditions (~60-80°C).
- Yield: Approximately 85-92%, depending on purification.
Synthesis of 2-(Methylthio)nicotinic Acid Derivative
The methylthio group at the 2-position of nicotinic acid can be introduced via nucleophilic substitution or by thiolation of a suitable precursor:
Step 1: Synthesis of nicotinic acid derivatives with reactive halogen substituents at the 2-position, such as 2-chloronicotinic acid.
Step 2: Thiolation using methylthiolate anion (e.g., sodium methylthiolate) to substitute the halogen.
2-Chloronicotinic acid + NaSCH₃ → 2-(Methylthio)nicotinic acid
- Solvent: Dimethylformamide (DMF).
- Temperature: 80-120°C.
- Catalyst: None required, but a base like sodium hydride can facilitate the reaction.
Coupling to Form the Amide
The final step involves coupling the diphenylpropylamine with the methylthio nicotinic acid derivative:
Step 1: Activation of the carboxylic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt or DCC (dicyclohexylcarbodiimide).
Step 2: Reaction with the amine in an inert solvent like dichloromethane or DMF under nitrogen atmosphere.
Methylthio-nicotinic acid derivative + N-(3,3-diphenylpropyl)amine + EDCI/HOBt → N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide
- Step 3: Purification via recrystallization or chromatography.
- Temperature: Room temperature to 40°C.
- Duration: 12-24 hours.
- Purity: Assessed via HPLC (>95%).
Alternative Routes and Optimization
- Use of Solid-Phase Synthesis: For high-throughput synthesis, immobilized reagents can be employed to streamline purification.
- Microwave-Assisted Synthesis: Accelerates coupling reactions, reducing reaction time and improving yields.
- Catalytic Thionation: For converting the nicotinic acid to methylthio derivatives, Lawesson's reagent or phosphorus pentasulfide can be used under optimized conditions.
Data Tables Summarizing Key Parameters
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| 1 | Benzene + Cinnamyl nitrile | Acetone | Reflux (~60-80°C) | 8-12 hours | 80-90% | Friedel-Crafts alkylation |
| 2 | Hydrogen gas + Pd/C | Ethanol | 25-80°C | 4-8 hours | 85-92% | Catalytic hydrogenation |
| 3 | Methyl iodide + K₂CO₃ | Acetone | Reflux | 12-24 hours | 90% | N-methylation |
| 4 | 2-Chloronicotinic acid + NaSCH₃ | DMF | 80-120°C | 12 hours | 75-85% | Thiolation |
| 5 | Carboxylic acid + EDCI/HOBt + amine | DCM/DMF | Room temp | 12-24 hours | 80-95% | Amide coupling |
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Key analogs include:
Physicochemical Properties
- Lipophilicity : The methylthio group increases logP compared to hydroxyl or nitro-substituted analogs, impacting solubility and bioavailability.
- Solubility : Nicotinamide derivatives generally exhibit lower aqueous solubility than acetamides due to aromatic stacking, as seen in Nifedipine analogs (e.g., pyridine dicarboxylates) .
Biological Activity
N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide, often referred to as a derivative of nicotinamide, exhibits significant biological activity, particularly in the context of its interactions with various metabolic pathways and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological effects. The compound includes:
- Nicotinamide moiety : Essential for various biochemical pathways.
- Methylthio group : Potentially enhances metabolic stability and bioactivity.
- Diphenylpropyl group : May influence receptor binding and pharmacokinetics.
The compound's biological activity is primarily attributed to its interaction with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide. Recent studies have indicated that NNMT plays a crucial role in regulating metabolic processes in tissues such as adipose tissue and liver, and its inhibition can lead to altered energy metabolism and potential therapeutic benefits in obesity and diabetes .
| Mechanism | Description |
|---|---|
| NNMT Inhibition | Reduces methylation of nicotinamide, potentially increasing NAD+ levels. |
| Metabolic Regulation | Influences pathways related to energy expenditure and fat storage. |
| Antioxidant Activity | May reduce oxidative stress through modulation of metabolic pathways. |
Biological Activities
- Anticancer Properties :
- Neuroprotective Effects :
- Anti-inflammatory Activity :
Case Study 1: NNMT Knockdown in Obesity Models
A study investigating the effects of NNMT knockdown in diet-induced obesity models showed that reduced NNMT expression led to increased energy expenditure and improved metabolic profiles in mice. The study highlighted the potential for targeting NNMT as a therapeutic strategy for obesity management .
Case Study 2: Anticancer Activity
In vitro studies on similar nicotinamide derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating a potential role for these compounds in cancer therapy. The mechanisms involved included apoptosis induction and cell cycle arrest .
Q & A
Q. What are the standard synthetic routes for N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide?
Synthesis typically involves coupling 2-(methylthio)nicotinic acid with 3,3-diphenylpropylamine using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP under inert conditions . Multi-step protocols may include thioether formation via nucleophilic substitution or palladium-catalyzed cross-coupling for tailored analogs . Purification is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are critical for structural confirmation?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons, methylthio groups, and diphenylpropyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical details for crystalline derivatives .
Q. What biological activities are associated with structurally similar compounds?
Analogous nicotinamide derivatives exhibit antifungal activity (e.g., against Pseudoperonospora cubensis), anticancer potential via enzyme inhibition, and anti-inflammatory effects. The methylthio group enhances lipophilicity, influencing membrane permeability and target engagement .
Q. How is purity assessed during synthesis?
Purity is validated using HPLC (>95% purity threshold) with UV detection at 254 nm. Thin-layer chromatography (TLC) monitors reaction progress, and elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency.
- Temperature control : Room temperature minimizes side reactions; microwaves accelerate steps.
- Catalyst loading : DMAP (5–10 mol%) balances reactivity and cost. Automated flow reactors enhance reproducibility for large-scale synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- SAR analysis : Compare substituent effects (e.g., halogen vs. methyl groups) using tables of analogs (e.g., ’s antifungal activity table).
- Target profiling : Use kinase assays or CRISPR screens to identify off-target interactions.
- Metabolic stability assays : Liver microsome studies differentiate intrinsic activity from pharmacokinetic variability .
Q. How are structure-activity relationships (SAR) established for this compound?
- Analog synthesis : Modify the diphenylpropyl chain (e.g., cyclization) or replace methylthio with sulfoxide/sulfone.
- Computational modeling : Docking studies (e.g., AutoDock) predict binding to targets like cytochrome P450 or tubulin.
- Bioisosteric replacement : Substitute nicotinamide with benzamide to assess pharmacophore flexibility .
Q. What in vitro models are suitable for evaluating anticancer efficacy?
- Cell lines : NCI-60 panel screens for cytotoxicity.
- Mechanistic assays : Apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye) .
Q. How is metabolic stability assessed in preclinical studies?
- Liver microsomes : Incubate with NADPH to measure half-life via LC-MS.
- CYP450 inhibition : Fluorescent probes identify isoform-specific interactions.
- Plasma protein binding : Equilibrium dialysis quantifies free fraction .
Q. What computational tools predict ADMET properties?
- SwissADME : Estimates logP, solubility, and bioavailability.
- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity).
- Molinspiration : Calculates drug-likeness scores (e.g., Lipinski’s Rule of Five) .
Key Challenges in Research
- Stereochemical complexity : The diphenylpropyl group introduces conformational flexibility, complicating crystallography and SAR interpretation .
- Metabolic liability : The methylthio group may oxidize to sulfoxide, altering activity. Stabilization via fluorination or steric hindrance is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
